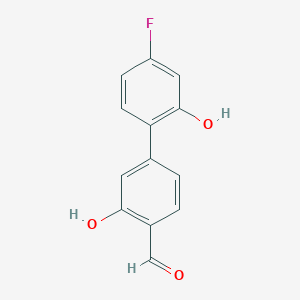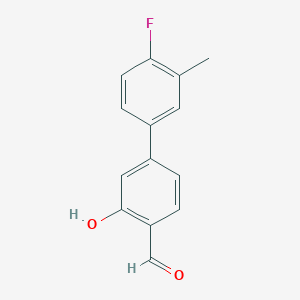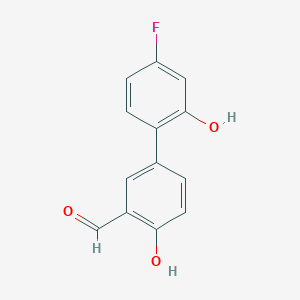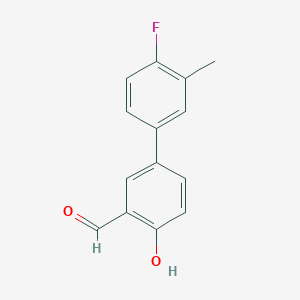
5-(4-Fluoro-2-hydroxyphenyl)-2-formylphenol, 95%
Descripción general
Descripción
5-(4-Fluoro-2-hydroxyphenyl)-2-formylphenol (5-F2HFP) is a compound that has recently been studied for its potential applications in scientific research. It is a phenol derivative that has been found to have a range of biochemical and physiological effects, making it a promising tool for laboratory experiments.
Aplicaciones Científicas De Investigación
5-(4-Fluoro-2-hydroxyphenyl)-2-formylphenol, 95% has been found to have a range of applications in scientific research. It has been used in studies investigating the role of the transcription factor NF-κB in the regulation of inflammation, as well as in studies looking at the effects of 5-(4-Fluoro-2-hydroxyphenyl)-2-formylphenol, 95% on the growth of cancer cells. It has also been used in studies looking at the effects of 5-(4-Fluoro-2-hydroxyphenyl)-2-formylphenol, 95% on the expression of certain genes, as well as its role in modulating the activity of certain enzymes.
Mecanismo De Acción
The mechanism of action of 5-(4-Fluoro-2-hydroxyphenyl)-2-formylphenol, 95% is not yet fully understood. However, it is thought to act by binding to the transcription factor NF-κB, which plays an important role in the regulation of inflammation. This binding of 5-(4-Fluoro-2-hydroxyphenyl)-2-formylphenol, 95% to NF-κB is thought to lead to the inhibition of NF-κB-mediated gene expression, which can then lead to the suppression of inflammation.
Biochemical and Physiological Effects
5-(4-Fluoro-2-hydroxyphenyl)-2-formylphenol, 95% has been found to have a range of biochemical and physiological effects. It has been found to inhibit the expression of certain genes, as well as modulate the activity of certain enzymes. It has also been found to have anti-inflammatory properties, as well as anti-cancer properties. In addition, 5-(4-Fluoro-2-hydroxyphenyl)-2-formylphenol, 95% has been found to have the ability to bind to the transcription factor NF-κB and inhibit NF-κB-mediated gene expression.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of 5-(4-Fluoro-2-hydroxyphenyl)-2-formylphenol, 95% in laboratory experiments has several advantages. It is easy to synthesize and is available in high purity (95%). It is also relatively stable, making it suitable for long-term storage. In addition, it has a range of biochemical and physiological effects, making it a useful tool for laboratory experiments.
However, there are some limitations to the use of 5-(4-Fluoro-2-hydroxyphenyl)-2-formylphenol, 95% in laboratory experiments. It is a relatively new compound, and its mechanism of action is not yet fully understood. In addition, it is not yet known if it has any potential side effects or toxicity.
Direcciones Futuras
There are a number of potential future directions for research on 5-(4-Fluoro-2-hydroxyphenyl)-2-formylphenol, 95%. Further research is needed to understand the mechanism of action of 5-(4-Fluoro-2-hydroxyphenyl)-2-formylphenol, 95% and its effects on gene expression and enzyme activity. In addition, further studies are needed to investigate the potential side effects and toxicity of 5-(4-Fluoro-2-hydroxyphenyl)-2-formylphenol, 95%. Finally, further research is needed to explore the potential applications of 5-(4-Fluoro-2-hydroxyphenyl)-2-formylphenol, 95% in the treatment of diseases such as cancer and inflammation.
Métodos De Síntesis
5-(4-Fluoro-2-hydroxyphenyl)-2-formylphenol, 95% can be synthesized using a two-step method that involves the reaction of 4-fluoro-2-hydroxybenzaldehyde and formic acid in the presence of a palladium catalyst. The first step involves the formation of an aryl-formyl intermediate, which is then followed by a cyclization reaction to yield 5-(4-Fluoro-2-hydroxyphenyl)-2-formylphenol, 95%. The yield of the reaction is typically 95%.
Propiedades
IUPAC Name |
4-(4-fluoro-2-hydroxyphenyl)-2-hydroxybenzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9FO3/c14-10-3-4-11(13(17)6-10)8-1-2-9(7-15)12(16)5-8/h1-7,16-17H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTDMAWAMAUCBRP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=C(C=C(C=C2)F)O)O)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9FO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30685107 | |
| Record name | 4'-Fluoro-2',3-dihydroxy[1,1'-biphenyl]-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30685107 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Fluoro-2-hydroxyphenyl)-2-formylphenol | |
CAS RN |
1261892-04-9 | |
| Record name | [1,1′-Biphenyl]-4-carboxaldehyde, 4′-fluoro-2′,3-dihydroxy- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1261892-04-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4'-Fluoro-2',3-dihydroxy[1,1'-biphenyl]-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30685107 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















